molecular formula C9H5Cl3N2O B1272410 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 33575-81-4

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B1272410
CAS RN: 33575-81-4
M. Wt: 263.5 g/mol
InChI Key: NTJXILNOEFQNJR-UHFFFAOYSA-N
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Description

The compound 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry, particularly for its potential use as drugs and insecticides .

Synthesis Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, including chloromethyl derivatives, typically involves the reaction of aromatic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and often with the addition of phosphorus oxychloride . Another method includes the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine . A convenient method for the synthesis of 2-aryl(heteryl)-5-chloromethyl-1,3,4-oxadiazoles has been developed using commercially available aromatic and heterocyclic carboxylic acids, which are converted to carboxylic acid hydrazides, acylated, and then cyclized under the action of phosphorus trichloroxide .

Molecular Structure Analysis

The molecular structure of 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives has been confirmed by analytical techniques such as 1H NMR, FT-IR, and MS. These compounds exhibit strong purple fluorescence in DMF solution, indicating their potential as purple luminescent materials .

Chemical Reactions Analysis

The chloromethyl group in the 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole structure allows for further chemical modification, which is advantageous for the synthesis of biologically active derivatives . The reactivity of this group can be utilized in various chemical reactions to create a diverse array of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been studied through UV-Vis and fluorescent spectroscopy. These compounds have maximum absorptive wavelengths detected at 260-279 nm and emit strong purple fluorescence with emissive maximum wavelengths ranging from 334 nm to 362 nm . This suggests that these compounds could be useful as purple luminescent materials.

Relevant Case Studies

Although not directly related to 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, there are studies on similar oxadiazole derivatives that have shown significant biological activities. For instance, 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles exhibited antibacterial and antifungal activities , and 3-(4-chlorophenyl)-[1, 2, 3] oxadiazol-3-ium-5-olate and its analogs demonstrated anticancer activity against various human tumor cell lines . These case studies highlight the potential of oxadiazole derivatives in medicinal chemistry.

Scientific Research Applications

Fungicidal Properties

Research on 3,5-disubstituted 1,3,4-oxadiazoles has revealed their potential as fungicidal agents. Compounds including 3-arylaminomethyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole and 3-alkyl aryl alkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles demonstrated toxicity against fungi such as Curvularia verruciformis and Alternaria tenuis, with inhibition levels ranging from 38% to 100% for certain compounds (Goswami et al., 1984).

Antimalarial Potential

Research into 2-phenyl-5-(trichloromethyl)-1,3,4-oxadiazoles has indicated their effectiveness as antimalarial agents. Specific compounds in this category have been shown to be active against Plasmodium berghei in mice, with some exhibiting comparable activity to Hetol®, a known antimalarial substance (Hutt et al., 1970).

Spectral Characteristics

Investigations into the spectral characteristics of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been conducted. Studies have found that these compounds emit strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm and emissive maximum wavelengths ranging from 334 nm to 362 nm, making them potential candidates for purple luminescent materials (Tong, 2011).

Electronic Structure Analysis

Research on the electronic structure of various 1,3,4-oxadiazole derivatives, including those with chlorine substitutions, has been conducted. The molecular diagrams of these compounds were calculated, revealing insights into the electron conjugation within the heterocycle and the moment of the C=N bond (Lutskii et al., 1970).

Antibacterial and Antifungal Activities

Several studies have synthesized and evaluated 1,3,4-oxadiazoles for their antibacterial and antifungal properties. For instance, compounds like 2-aryl/aralkyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazoles showed promising fungitoxic properties against pathogens such as Alternaria tenuis and Curvularia verruciformis (Dutta et al., 1986).

Safety And Hazards

The safety and hazards associated with “2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole” are not specified in the available literature .

properties

IUPAC Name

2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O/c10-4-8-13-14-9(15-8)5-1-2-6(11)7(12)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJXILNOEFQNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NN=C(O2)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376971
Record name 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

CAS RN

33575-81-4
Record name 2-(chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
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Synthesis routes and methods I

Procedure details

A mixture of compound 9 (120 mg, 0.263 mmol), compound A (76 mg, 0.263 mmol) and K2CO3 (72.58 mg, 0.526 mmol) was heated under reflux in 25 ml of acetone for 3 hours. The reaction mixture was cooled to ambient temperature, filtered and the filtrate was evaporated to obtain crude residue which was purified by column chromatography using MeOH/DCM (15:85) as an eluent to obtain compound 10 as a yellow colored gummy material (75 mg). Yield: 40%.
Name
compound 9
Quantity
120 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound A
Quantity
76 mg
Type
reactant
Reaction Step One
Name
Quantity
72.58 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

To a mixture of 3,4-dichlorobenzohydrazide 8 (0.5 mg, 2.43 mmol) and K2CO3 (0.61 g, 4.4 mmol) in acetonitrile (30 mL) was added 2-chloroacetyl chloride (0.41 g, 3.66 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, Washed with H2O and ether, and dried to afford 3,4-dichloro-N′-(2-chloroacetyl)benzohydrazide 9 (0.59 g, 85%) which was used for the next step without further purification. A mixture of compound 9 (0.5.9 g, 2.24 mmol) and phosphorous oxychloride (0.51 g, 3.36 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 10 (0.43 g). Yield: 78%.
Name
compound 9
Quantity
2.24 mmol
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
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Citations

For This Compound
1
Citations
G Tidestav - 2020 - diva-portal.org
PROTACs, a term first coined by Sakamoto et al. 1 in 2001, have recently come to represent a new modality in drug design. Instead of directly modulating target proteins, these …
Number of citations: 0 www.diva-portal.org

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